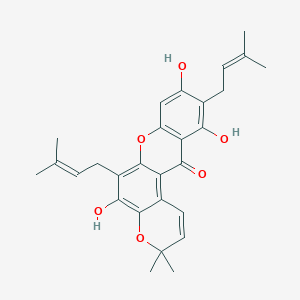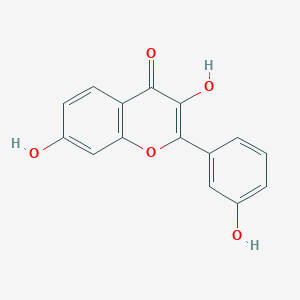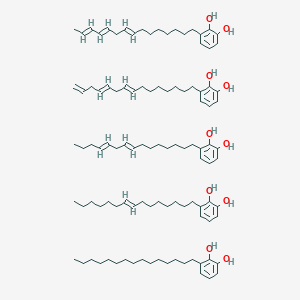
Alogliptin Related Compound 18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alogliptin Related Compound 18 (ARC-18) is a chemical compound that is used in scientific research to study the mechanism of action of alogliptin, a drug used to treat Type 2 diabetes. ARC-18 is a synthetic compound that is related to alogliptin, and it is used to investigate the biochemical and physiological effects of alogliptin on the body.
Applications De Recherche Scientifique
1. Diabetes Management and β-cell Function
A study by Zhang et al. (2011) explored the effects of chronic administration of alogliptin on glucose control and pancreas islet function in a non-genetic mouse model of type 2 diabetes. They aimed to understand the molecular mechanisms underlying these effects. Their findings contribute to the understanding of alogliptin's role in diabetes management and its impact on β-cell function in the pancreas (Zhang, Wang, Huang, & Wang, 2011).
2. Cardiovascular Safety in Diabetes Patients
White et al. (2013) assessed the cardiovascular safety of alogliptin in patients with type 2 diabetes who had experienced a recent acute coronary syndrome. Their study was a double-blind, noninferiority trial focusing on the impact of alogliptin on major adverse cardiovascular events. This research is significant for understanding the cardiovascular implications of alogliptin use in a high-risk diabetic population (White et al., 2013).
3. Neurovascular Protection
Hao et al. (2019) investigated the neurovascular protective effects of alogliptin in a murine model and in vitro. Their findings indicate that alogliptin can improve neurovascular integrity and exert neuroprotective effects. This research is crucial for understanding the potential neurological applications of alogliptin, particularly in the context of stroke and brain injury (Hao et al., 2019).
4. Antidiabetic Drug Analysis
Zhang et al. (2015) developed a high-performance liquid chromatography (HPLC) method for the determination of alogliptin benzoate and its potential impurities in bulk drug and tablets. This analytical method is essential for quality control and assurance in the pharmaceutical development and production of alogliptin (Zhang, Ma, Jing, & Zhang, 2015).
Mécanisme D'action
Target of Action
The primary target of Alogliptin Related Compound 18 is the dipeptidyl peptidase-4 (DPP-4) enzyme . This enzyme plays a crucial role in the degradation of incretins, which are hormones that regulate glucose homeostasis .
Mode of Action
Alogliptin Related Compound 18 acts as an inhibitor of the DPP-4 enzyme . By inhibiting this enzyme, it prevents the degradation of incretins, specifically glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1) . This results in an increase in the amount of active plasma incretins, which helps with glycemic control .
Biochemical Pathways
The inhibition of DPP-4 by Alogliptin Related Compound 18 affects the incretin pathway . Incretin hormones, such as GIP and GLP-1, regulate glucose homeostasis by increasing insulin synthesis and release from pancreatic beta cells and decreasing glucagon secretion from pancreatic alpha cells . The inhibition of DPP-4 results in prolonged active incretin levels, leading to improved glucose homeostasis .
Pharmacokinetics
Alogliptin Related Compound 18 is extensively absorbed, regardless of food intake . The compound is excreted primarily in the urine, with 76% excreted as unchanged drug . The time to peak concentration occurs approximately 1 to 2 hours after dosing .
Result of Action
The result of the action of Alogliptin Related Compound 18 is the improvement of glycemic control in patients with type 2 diabetes mellitus . By inhibiting DPP-4 and increasing the amount of active plasma incretins, it helps regulate glucose homeostasis . This leads to increased insulin synthesis and release, decreased glucagon secretion, and ultimately, decreased hepatic glucose production .
Action Environment
The action of Alogliptin Related Compound 18 can be influenced by various environmental factors. Renal function impairment can significantly affect the pharmacokinetics of the compound, with an increase in the area under the curve (auc) observed in patients with moderate to severe renal impairment . Therefore, the compound’s action, efficacy, and stability may be influenced by the patient’s physiological environment, including their renal function and metabolic status .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Alogliptin Related Compound 18 involves the conversion of a starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,4-dimethyl-1H-pyrrole-3-carboxylic acid", "Thionyl chloride", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Conversion of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid to the corresponding acid chloride using thionyl chloride in methanol.", "Step 2: Treatment of the acid chloride with sodium hydroxide to form the corresponding acid.", "Step 3: Conversion of the acid to the corresponding acid salt using hydrochloric acid.", "Step 4: Treatment of the acid salt with sodium bicarbonate to form the corresponding acid.", "Step 5: Extraction of the acid with ethyl acetate.", "Step 6: Evaporation of the ethyl acetate to obtain the target compound, Alogliptin Related Compound 18." ] } | |
Numéro CAS |
1430222-09-5 |
Nom du produit |
Alogliptin Related Compound 18 |
Formule moléculaire |
C26H23N5O4 |
Poids moléculaire |
469.5 |
Apparence |
Solid powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)



![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)
